molecular formula C11H14BrNO3 B13553057 Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate

Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate

Cat. No.: B13553057
M. Wt: 288.14 g/mol
InChI Key: IYVWGBFPKXXSJG-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate (CAS: 1213543-18-0) is a chiral β-amino ester derivative characterized by a 3-bromo-4-methoxyphenyl substituent. Its molecular formula is $ \text{C}{11}\text{H}{12}\text{BrNO}_3 $, with a molecular weight of 288.14 g/mol and a purity of 98% . The compound’s structure includes a methoxy group at the para position and a bromine atom at the meta position of the phenyl ring, which contribute to its steric and electronic properties. It is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of αv integrin antagonists for treating pulmonary fibrosis .

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate

InChI

InChI=1S/C11H14BrNO3/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2/h3-5,9H,6,13H2,1-2H3

InChI Key

IYVWGBFPKXXSJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenylpropanoic acid, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position of the propanoic acid chain.

    Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and methoxy groups can participate in various interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate with structurally related β-amino ester derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Features Reference
This compound 1213543-18-0 $ \text{C}{11}\text{H}{12}\text{BrNO}_3 $ 288.14 3-Bromo-4-methoxyphenyl 98% Bromine enhances lipophilicity; methoxy improves solubility .
Methyl 3-amino-3-(3-chlorophenyl)propanoate 277745-44-5 $ \text{C}{10}\text{H}{12}\text{ClNO}_2 $ 213.66 3-Chlorophenyl 95% Smaller halogen (Cl) reduces steric hindrance .
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride N/A $ \text{C}{11}\text{H}{14}\text{ClF}2\text{NO}2 $ 265.69 2,4-Difluorophenyl; hydrochloride salt 95% Fluorine atoms increase metabolic stability; salt form enhances crystallinity .
Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride 1369501-61-0 $ \text{C}9\text{H}{14}\text{Cl}2\text{N}2\text{O}_2 $ 253.13 Pyridin-4-yl; dihydrochloride salt N/A Heteroaromatic ring improves target binding; salt improves solubility .
Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate 1468872-74-3 $ \text{C}{10}\text{H}{11}\text{BrFNO}_2 $ 276.10 4-Bromo-3-fluorophenyl N/A Dual halogenation modulates electronic effects .

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